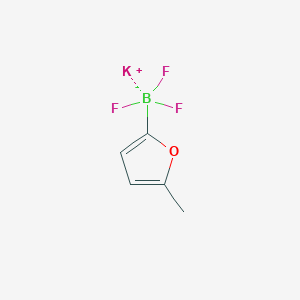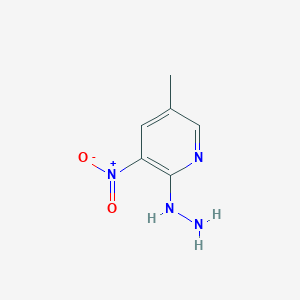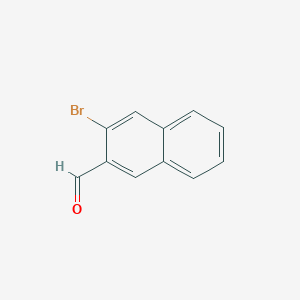
3-Bromo-2-naphthaldehyde
Übersicht
Beschreibung
3-Bromo-2-naphthaldehyde is a chemical compound used in scientific research for various applications. It is a yellow crystalline solid with a molecular weight of 265.07 g/mol and a melting point of 105-106°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- Synthesis of Derivatives : The compound (E)-3-Bromo-N′-(2-hydroxy-1-naphthylidene)benzohydrazide, a derivative of 3-Bromo-2-naphthaldehyde, was synthesized, displaying intramolecular hydrogen bonding and intermolecular interactions forming a chain structure (Guo-Biao Cao & Xunhua Lu, 2009).
Applications in Organic Synthesis
- Formation of C-C and C-S Bonds : Utilized in organic synthesis, particularly in the preparation of benzyl sulfides and polycyclic amines, through acid-catalyzed condensation (Alessandro Strada, Mattia Fredditori, G. Zanoni, & S. Protti, 2019).
- Synthesis of Nabumetone Intermediate : 6-Methoxy-2-naphthaldehyde, related to 3-Bromo-2-naphthaldehyde, was prepared for synthesizing an intermediate of Nabumetone, showcasing its importance in pharmaceutical preparations (Tong Guo-tong, 2007).
Chemosensor Development
- Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde, a related compound, has been widely used for creating fluorescent chemosensors for detecting various ions, highlighting the versatility of naphthaldehyde derivatives in sensor technology (A. Das & S. Goswami, 2017).
Advanced Material Applications
- Optical Storage Devices : 1-Nitro-2-naphthaldehyde, another derivative, has been critical in developing new memory materials for two-photon three-dimensional optical storage devices (A. Dvornikov, C. M. Taylor, Yongchao. Liang, & P. Rentzepis, 1998).
Nanoparticle Synthesis
- Production of Metal Nanoparticles : Bis(2-hydroxy-1-naphthalenehydrato) Metal Complexes, related to 3-Bromo-2-naphthaldehyde, have been used to create ZnO and CdO nanoparticles, demonstrating the compound's utility in nanotechnology (T. Xaba, M. Moloto, & N. Moloto, 2016).
Eigenschaften
IUPAC Name |
3-bromonaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTRKPUSTOGJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342373 | |
| Record name | 3-Bromo-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-naphthaldehyde | |
CAS RN |
89005-11-8 | |
| Record name | 3-Bromo-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




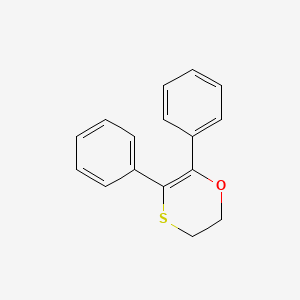
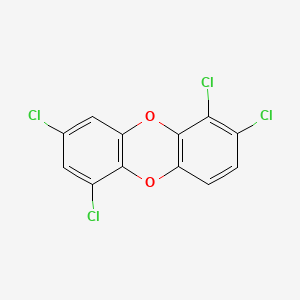



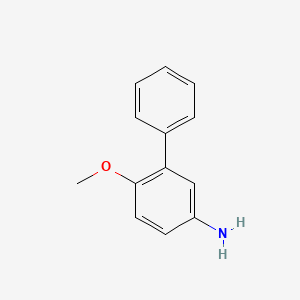
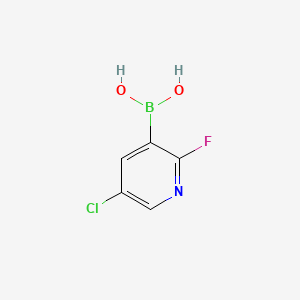
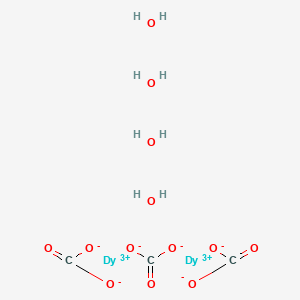
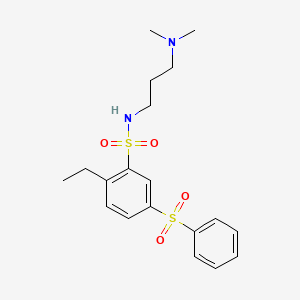

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)
